molecular formula C11H11ClF3N B12937847 (R)-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine

(R)-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine

Cat. No.: B12937847
M. Wt: 249.66 g/mol
InChI Key: ULKONVPAJHTYBG-MRVPVSSYSA-N
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Description

®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine is a chiral compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(difluoromethyl)-2-fluoroaniline and ®-pyrrolidine-2-carboxylic acid.

    Coupling Reaction: The key step involves coupling the aniline derivative with the pyrrolidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The product is then purified using column chromatography to obtain the desired ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Chloro-3-(trifluoromethyl)-2-fluorophenyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    ®-2-(4-Bromo-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

(2R)-2-[4-chloro-3-(difluoromethyl)-2-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H11ClF3N/c12-7-4-3-6(8-2-1-5-16-8)10(13)9(7)11(14)15/h3-4,8,11,16H,1-2,5H2/t8-/m1/s1

InChI Key

ULKONVPAJHTYBG-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C=C2)Cl)C(F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2)Cl)C(F)F)F

Origin of Product

United States

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